molecular formula C13H23N4O4+ B1251957 2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine

2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine

Cat. No. B1251957
M. Wt: 299.35 g/mol
InChI Key: CBQVLMCHMFGPMX-UWVGGRQHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Diphthine is a quaternary ammonium ion consisting of L-histidine with a 3-(trimethylammonio)-3-carboxypropyl group at the 2-position of the the imidazole ring. It is a conjugate acid of a diphthinate.

Scientific Research Applications

NMR Spectral Analysis in Toxin Studies

  • Application : Advanced NMR spectral analysis of a novel amino acid similar to "2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine", known as diphthamide, is crucial in understanding its role in the ADP-ribosylation by diphtheria toxin. This plays a significant role in elongation factor 2 studies (Van Ness, Howard, & Bodley, 1980).

Genetic Mutation and Protein Synthesis

  • Application : A mutation in the CHO-K1 elongation factor 2 gene impacting the biosynthesis of diphthamide, a compound related to "2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine", highlights its role in protein synthesis and resistance to certain toxins (Foley, Moehring, & Moehring, 1992).

Physiological Roles of Carnosine

  • Application : Carnosine, a dipeptide containing L-histidine, is studied for its pH-buffering, metal-ion chelation, and antioxidant capacity. This research offers insight into potential therapeutic applications in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Colorimetric Detection of L-Histidine

  • Application : Development of colorimetric sensors for detecting L-Histidine concentrations, utilizing its chemical properties. This has implications in bioanalytical chemistry and clinical diagnostics (Zhang, Zhao, Hu, Cao, Liu, & Liu, 2021).

Histidine in Health and Disease

  • Application : Studying the unique roles of L-histidine, an essential amino acid, in various physiological processes and potential supplementation in a range of health conditions (Holeček, 2020).

Chromatography in Proteomics

  • Application : Exploring immobilized metal affinity chromatography (IMAC) for selecting histidine-containing peptides in proteomics, enhancing the understanding of protein interactions and modifications (Ren, Penner, Slentz, Mirzaei, & Regnier, 2003).

Biosynthetic Labeling Studies

  • Application : Investigating the biosynthetic precursors of diphthamide, related to "2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine", to understand its role in proteins other than EF-2 (Dunlop & Bodley, 1983).

properties

Product Name

2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine

Molecular Formula

C13H23N4O4+

Molecular Weight

299.35 g/mol

IUPAC Name

[(1S)-3-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-carboxypropyl]-trimethylazanium

InChI

InChI=1S/C13H22N4O4/c1-17(2,3)10(13(20)21)4-5-11-15-7-8(16-11)6-9(14)12(18)19/h7,9-10H,4-6,14H2,1-3H3,(H2-,15,16,18,19,20,21)/p+1/t9-,10-/m0/s1

InChI Key

CBQVLMCHMFGPMX-UWVGGRQHSA-O

Isomeric SMILES

C[N+](C)(C)[C@@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)O

synonyms

diphthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine
Reactant of Route 2
2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine
Reactant of Route 3
2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine
Reactant of Route 4
2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine
Reactant of Route 5
2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine
Reactant of Route 6
2-[(3S)-3-carboxy-3-(trimethylammonio)propyl]-L-histidine

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